2-Cyclopropylcyclopropane-1-carboxylic acid
Description
2-Cyclopropylcyclopropane-1-carboxylic acid is a unique organic compound characterized by its strained ring structure, which consists of two cyclopropane rings fused together
Properties
IUPAC Name |
2-cyclopropylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-3-5(6)4-1-2-4/h4-6H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCSKKFXNXGUGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of cyclopropyl cyanide with sodium hydroxide, followed by hydrolysis to yield the desired carboxylic acid . Another approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization .
Industrial Production Methods: Industrial production of 2-Cyclopropylcyclopropane-1-carboxylic acid may involve large-scale cyclopropanation reactions using robust catalytic systems. These methods often employ regio-, diastereo-, and enantio-selective reactions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed: The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted cyclopropane derivatives.
Scientific Research Applications
Chemical Properties and Structure
2-Cyclopropylcyclopropane-1-carboxylic acid is characterized by its cyclopropane rings and a carboxylic acid functional group. Its molecular formula is , and it exhibits interesting stereochemistry that contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of cyclopropane carboxylic acids can exhibit significant antimicrobial properties. For instance, certain derivatives have been synthesized as potential inhibitors of enzymes associated with bacterial resistance mechanisms.
Case Study:
A study demonstrated that trans-2-substituted-cyclopropane-1-carboxylic acids were effective against Haemophilus influenzae by inhibiting O-acetylserine sulfhydrylase, an enzyme crucial for bacterial survival . This suggests that 2-cyclopropylcyclopropane-1-carboxylic acid could serve as a scaffold for developing new antimicrobial agents.
Pesticide Development
Cyclopropane carboxylic acids are pivotal in the synthesis of agrochemicals, particularly pesticides. The structural stability of the cyclopropane moiety contributes to the efficacy and longevity of these compounds in agricultural applications.
Case Study:
Research has shown that cyclopropane derivatives can be utilized as intermediates in the synthesis of synthetic pyrethroids, which are widely used insecticides . The unique properties of 2-cyclopropylcyclopropane-1-carboxylic acid make it a candidate for developing environmentally friendly pest control agents.
Polymer Synthesis
The unique structural attributes of 2-cyclopropylcyclopropane-1-carboxylic acid allow for its incorporation into polymeric materials. Its ability to form stable bonds can enhance the mechanical properties of polymers.
Data Table: Potential Applications in Material Science
| Application Type | Description | Potential Benefits |
|---|---|---|
| Polymer Additive | Used in synthesizing high-performance polymers | Improved mechanical strength and thermal stability |
| Coatings | Incorporation into protective coatings | Enhanced durability and resistance to environmental factors |
Environmental Impact and Sustainability
The application of 2-cyclopropylcyclopropane-1-carboxylic acid in agriculture also aligns with sustainable practices. By developing less toxic pesticides and enhancing crop resilience through biostimulants derived from this compound, researchers aim to reduce chemical runoff and promote ecological balance.
Mechanism of Action
The mechanism of action of 2-Cyclopropylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The strained ring structure of the compound allows it to fit into enzyme active sites in a unique manner, making it a potent inhibitor . Additionally, the compound can interact with receptors and other proteins, modulating their function and influencing various biochemical pathways.
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic acid (ACC): A precursor to the plant hormone ethylene, used in studying plant growth and development.
Cyclopropanecarboxylic acid: A simpler analog used in organic synthesis and as a building block for more complex molecules.
2-Substituted-cyclopropane-1-carboxylic acids: These compounds are used as enzyme inhibitors and in the design of novel therapeutic agents.
Uniqueness: 2-Cyclopropylcyclopropane-1-carboxylic acid stands out due to its dual cyclopropane rings, which impart unique reactivity and stability. This structural feature makes it particularly valuable in the synthesis of complex molecules and in applications requiring high reactivity and specificity.
Biological Activity
2-Cyclopropylcyclopropane-1-carboxylic acid (CPC) is a unique organic compound characterized by its strained cyclopropane ring structure. This compound has garnered attention in various fields, including chemistry, biology, and pharmacology, due to its potential biological activities and applications. The following sections delve into the biological activity of CPC, exploring its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
CPC has the molecular formula and features two fused cyclopropane rings along with a carboxylic acid functional group. This unique structure imparts significant ring strain, leading to heightened reactivity compared to non-strained compounds. The strained nature of the cyclopropane rings allows CPC to interact with various biological targets effectively.
The biological activity of CPC primarily stems from its ability to interact with specific enzymes and receptors. Notably, CPC can inhibit enzymes by binding to their active sites, thus blocking their activity. This mechanism is particularly relevant in the context of ethylene biosynthesis in plants, where CPC derivatives have been shown to act as inhibitors of 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme critical for ethylene production in plants .
Inhibition of Ethylene Biosynthesis
CPC and its derivatives have been studied for their role in inhibiting ethylene biosynthesis in plants. Ethylene is a key hormone involved in various plant processes, including fruit ripening and senescence. Research indicates that CPC can effectively inhibit ACO activity, thereby reducing ethylene levels and extending the shelf life of fruits .
Table 1: Inhibitory Activity of CPC Derivatives on ACO Enzyme
| Compound | ΔG (kcal/mol) | Binding Constant (Kb M−1) |
|---|---|---|
| (E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94×10^4 |
| (E)-2-phenylcyclopropane-1-carboxylic acid | -6.5 | 5.94×10^4 |
| (E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid | -6.2 | 3.53×10^4 |
This table summarizes the molecular docking results demonstrating the binding affinities of various CPC derivatives to ACO, suggesting their potential as effective inhibitors.
Antimicrobial and Anticancer Properties
Recent studies have also explored the antimicrobial and anticancer properties of CPC derivatives. For instance, certain analogs have shown promising activity against various bacterial strains and cancer cell lines. The mechanism behind these effects is believed to involve the disruption of cellular processes through enzyme inhibition or interference with metabolic pathways .
Case Study 1: Ethylene Inhibition in Fruits
In a controlled study involving apple fruits treated with CPC derivatives, researchers observed a significant delay in ripening processes compared to untreated controls. The treated fruits exhibited lower ethylene production rates, extending their freshness and marketability .
Case Study 2: Anticancer Activity
Another study investigated the effects of CPC derivatives on human cancer cell lines. Results indicated that specific compounds derived from CPC induced apoptosis in cancer cells while sparing normal cells, suggesting their potential use as targeted cancer therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
